molecular formula C9H10N4O B3051458 5-(4-ethoxyphenyl)-2H-tetrazole CAS No. 338426-38-3

5-(4-ethoxyphenyl)-2H-tetrazole

Cat. No.: B3051458
CAS No.: 338426-38-3
M. Wt: 190.2 g/mol
InChI Key: UGEDNALQDLACLM-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-2H-tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a 4-ethoxyphenyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-ethoxyphenyl)-2H-tetrazole typically involves the cycloaddition reaction of an azide with a nitrile. One common method is the reaction of 4-ethoxybenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through a [3+2] cycloaddition mechanism to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-ethoxyphenyl)-2H-tetrazole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitro or hydroxyl compounds.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted phenyl or tetrazole derivatives.

Scientific Research Applications

Chemistry: 5-(4-ethoxyphenyl)-2H-tetrazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Medicine: Tetrazole derivatives, including this compound, are explored for their pharmacological properties, such as enzyme inhibition and receptor binding.

Industry: In the materials science field, tetrazole compounds are used in the synthesis of energetic materials, corrosion inhibitors, and polymer additives.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets effectively.

Comparison with Similar Compounds

    5-phenyl-2H-tetrazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    5-(4-methoxyphenyl)-2H-tetrazole: Contains a methoxy group instead of an ethoxy group, leading to different electronic and steric effects.

    5-(4-chlorophenyl)-2H-tetrazole: The presence of a chlorine atom can significantly alter the compound’s chemical properties and biological activity.

Uniqueness: The presence of the 4-ethoxyphenyl group in 5-(4-ethoxyphenyl)-2H-tetrazole imparts unique electronic and steric properties, influencing its reactivity and potential applications. The ethoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug discovery and other fields.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-14-8-5-3-7(4-6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEDNALQDLACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349437
Record name 5-(4-ethoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338426-38-3
Record name 5-(4-ethoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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